
(2R)-2,4-Bis(decanoyloxy)-N,N,N-trimethyl-4-oxobutan-1-aminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2,4-Bis(decanoyloxy)-N,N,N-trimethyl-4-oxobutan-1-aminium is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes two decanoyloxy groups and a trimethylammonium group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,4-Bis(decanoyloxy)-N,N,N-trimethyl-4-oxobutan-1-aminium typically involves esterification reactions. The process begins with the preparation of the starting materials, which include decanoic acid and a suitable amine. The esterification reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to promote the formation of the ester bonds, resulting in the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2,4-Bis(decanoyloxy)-N,N,N-trimethyl-4-oxobutan-1-aminium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aminium group, where nucleophiles replace one of the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or hydroxides in a polar solvent.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted amines or esters.
Applications De Recherche Scientifique
(2R)-2,4-Bis(decanoyloxy)-N,N,N-trimethyl-4-oxobutan-1-aminium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in cellular processes and as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R)-2,4-Bis(decanoyloxy)-N,N,N-trimethyl-4-oxobutan-1-aminium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The trimethylammonium group plays a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R)-1-(Decanoyloxy)-3-(phosphonooxy)-2-propanyl tridecanoate
- (2R)-3-decanoyloxy-2-hydroxypropyl 2-trimethylazaniumylethyl phosphate
Uniqueness
(2R)-2,4-Bis(decanoyloxy)-N,N,N-trimethyl-4-oxobutan-1-aminium stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
669692-86-8 |
|---|---|
Formule moléculaire |
C27H52NO5+ |
Poids moléculaire |
470.7 g/mol |
Nom IUPAC |
[(2R)-2,4-di(decanoyloxy)-4-oxobutyl]-trimethylazanium |
InChI |
InChI=1S/C27H52NO5/c1-6-8-10-12-14-16-18-20-25(29)32-24(23-28(3,4)5)22-27(31)33-26(30)21-19-17-15-13-11-9-7-2/h24H,6-23H2,1-5H3/q+1/t24-/m1/s1 |
Clé InChI |
HCKFEMMYLOGJDI-XMMPIXPASA-N |
SMILES isomérique |
CCCCCCCCCC(=O)O[C@H](CC(=O)OC(=O)CCCCCCCCC)C[N+](C)(C)C |
SMILES canonique |
CCCCCCCCCC(=O)OC(CC(=O)OC(=O)CCCCCCCCC)C[N+](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


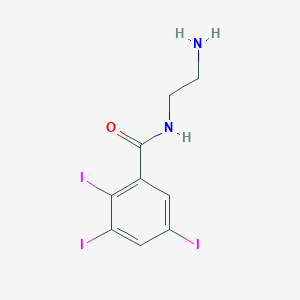
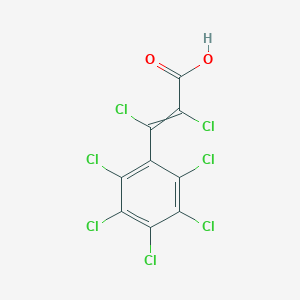
![Ethanone, 1-[2-[(4-ethynyl-2-fluorophenyl)amino]-3,4-difluorophenyl]-](/img/structure/B12535605.png)
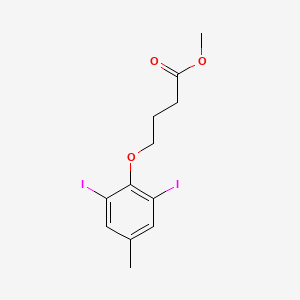
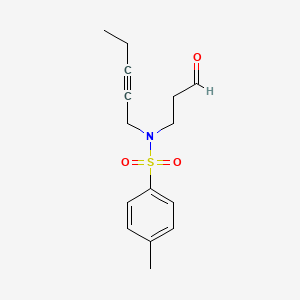
![1-[(1H-Inden-1-ylidene)methyl]azulene](/img/structure/B12535633.png)
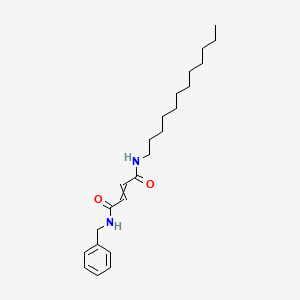
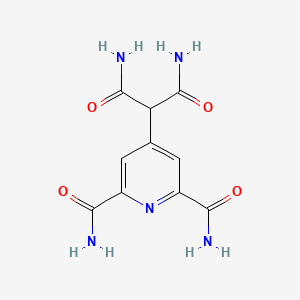
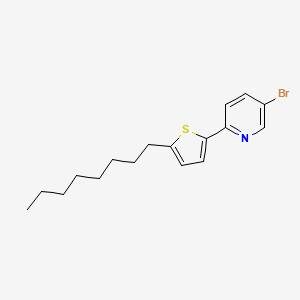
![N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-N'-phenylurea](/img/structure/B12535653.png)
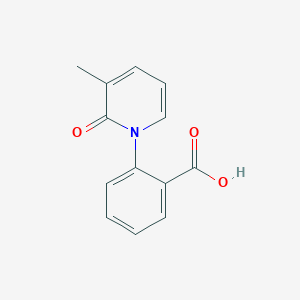
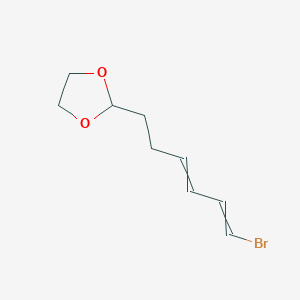
![Carbamic acid, [1-(2-chlorophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B12535658.png)
![1-[(2,3,4,5-Tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12535661.png)
